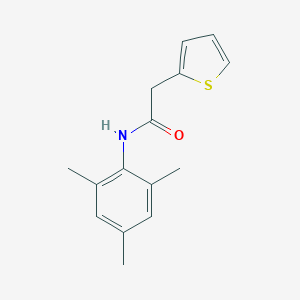![molecular formula C27H24N6O9 B407726 4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE](/img/structure/B407726.png)
4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups, a pyrazole ring, and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as nitrophenyl derivatives and pyrazole rings, followed by their coupling under specific conditions. Common reagents used in these reactions include nitrobenzene, methoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The nitro groups and pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Bis(4-nitrophenyl) carbonate: Known for its use in peptide synthesis and preparation of ureas.
4-Nitrophenyl chloroformate: Utilized in the synthesis of active esters and carbamates.
4-Nitrobenzyl chloroformate: Employed in organic synthesis for introducing protective groups.
Uniqueness
4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE stands out due to its complex structure, which combines multiple functional groups and rings
特性
分子式 |
C27H24N6O9 |
|---|---|
分子量 |
576.5g/mol |
IUPAC名 |
[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-(4-morpholin-4-yl-3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C27H24N6O9/c1-41-21-7-5-17(6-8-21)22-16-23(18-3-2-4-20(13-18)31(35)36)30(28-22)27(34)19-14-24(32(37)38)26(25(15-19)33(39)40)29-9-11-42-12-10-29/h2-8,13-15,23H,9-12,16H2,1H3 |
InChIキー |
OTSUCUUNRFPKCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])N5CCOCC5)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])N5CCOCC5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B407648.png)
![4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B407644.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B407645.png)
![2,4-dimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407647.png)
![Methyl 5-[acetyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407660.png)
![Methyl 5-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407664.png)
![METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407665.png)
![Methyl 5-{benzoyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407666.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B407649.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B407651.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B407652.png)
![Methyl 5-[butyryl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407656.png)
![METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407657.png)
